2-Phenanthridinol, 7,8,9,10-tetrahydro-
Overview
Description
2-Phenanthridinol, 7,8,9,10-tetrahydro-: is a heterocyclic organic compound with the molecular formula C13H13NO . It is a tetrahydro derivative of phenanthridine and has been found to exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthridinol, 7,8,9,10-tetrahydro- typically involves the reduction of phenanthridine derivatives. One common method is the catalytic hydrogenation of phenanthridine using a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Phenanthridinol, 7,8,9,10-tetrahydro-: can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding phenanthridine derivative.
Reduction: : Further reducing the compound to simpler derivatives.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Phenanthridine derivatives.
Reduction: : Simpler tetrahydro derivatives.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
2-Phenanthridinol, 7,8,9,10-tetrahydro-:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its biological activities, including antimicrobial properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Employed in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Phenanthridinol, 7,8,9,10-tetrahydro-: is similar to other phenanthridine derivatives, but its tetrahydro structure gives it unique properties. Some similar compounds include:
Phenanthridine
9,10-Dihydrophenanthridine
Phenanthridine-5,6-dione
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
7,8,9,10-tetrahydrophenanthridin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-14-13/h5-8,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVFCBEPKUCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C=C(C=CC3=NC=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454260 | |
Record name | 2-Phenanthridinol, 7,8,9,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100713-03-9 | |
Record name | 7,8,9,10-Tetrahydro-2-phenanthridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100713-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenanthridinol, 7,8,9,10-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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